BenchChemオンラインストアへようこそ!

Methyl 5-(aminomethyl)-6-chloropyridine-2-carboxylate

Metallo-β-lactamase inhibitor Structure-activity relationship Zinc chelation

Methyl 5-(aminomethyl)-6-chloropyridine-2-carboxylate (CAS 1256813-26-9, molecular formula C₈H₉ClN₂O₂, molecular weight 200.62 g/mol) is a polyfunctional pyridine derivative bearing a C2 methyl ester, a C6 chlorine atom, and a C5 aminomethyl substituent on the pyridine ring. It is classified within the broader aminopyridine family and is primarily recognised as a synthetic intermediate for kinase inhibitor programmes and metallo-β-lactamase (MBL) inhibitor scaffolds, where the pyridine-2-carboxylate core serves as a privileged zinc-binding pharmacophore.

Molecular Formula C8H9ClN2O2
Molecular Weight 200.62 g/mol
Cat. No. B13869762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-(aminomethyl)-6-chloropyridine-2-carboxylate
Molecular FormulaC8H9ClN2O2
Molecular Weight200.62 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC(=C(C=C1)CN)Cl
InChIInChI=1S/C8H9ClN2O2/c1-13-8(12)6-3-2-5(4-10)7(9)11-6/h2-3H,4,10H2,1H3
InChIKeyLMANTDKSWZSXJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-(aminomethyl)-6-chloropyridine-2-carboxylate: Structural Classification and Procurement-Relevant Identity


Methyl 5-(aminomethyl)-6-chloropyridine-2-carboxylate (CAS 1256813-26-9, molecular formula C₈H₉ClN₂O₂, molecular weight 200.62 g/mol) is a polyfunctional pyridine derivative bearing a C2 methyl ester, a C6 chlorine atom, and a C5 aminomethyl substituent on the pyridine ring . It is classified within the broader aminopyridine family and is primarily recognised as a synthetic intermediate for kinase inhibitor programmes and metallo-β-lactamase (MBL) inhibitor scaffolds, where the pyridine-2-carboxylate core serves as a privileged zinc-binding pharmacophore [1]. The compound’s three distinct reactive handles – a nucleophilic primary amine, an electrophilic aryl chloride amenable to cross-coupling, and a carboxylate ester – enable orthogonal derivatisation strategies that are not simultaneously available in simpler mono- or difunctional pyridine analogs.

Why Methyl 5-(aminomethyl)-6-chloropyridine-2-carboxylate Cannot Be Replaced by Generic Aminopyridine or Chloropyridine Intermediates


In-class pyridine-2-carboxylate analogs exhibit profound differences in biological activity depending on both the nature and regiochemistry of substituents. In the MBL inhibitor programme reported by Leiris et al., shifting a substituent from one position to another or replacing a heterocyclic core (e.g., pyridine → thiazole) led to changes in IC₅₀ values exceeding 100-fold against NDM-1 and VIM-2 enzymes, and some positional isomers were completely inactive at concentrations up to 200 μM [1][2]. The specific 5-aminomethyl-6-chloro-2-carboxylate substitution pattern is not interchangeable with the 4-aminomethyl regioisomer (CAS 1393572-34-3), the non-chlorinated 5-aminomethyl analog (CAS 1375471-89-8), or the simple 6-chloropicolinate lacking the aminomethyl group (CAS 6636-55-1), because the C5 aminomethyl group provides a vector for amide or sulfonamide elaboration that is geometrically and electronically distinct from substitution at the C3 or C4 positions . The combination of the electron-withdrawing C6 chlorine and the C5 aminomethyl linker modulates both the pKₐ of the pyridine nitrogen and the conformational preferences of appended side chains, directly affecting zinc coordination geometry and target binding [1].

Product-Specific Quantitative Evidence Guide for Methyl 5-(aminomethyl)-6-chloropyridine-2-carboxylate


Regioisomeric Differentiation: 5-Aminomethyl vs. 4-Aminomethyl Substitution Impacts Zinc-Binding Pharmacophore Geometry

In the systematic SAR study of pyridine-2-carboxylate MBL inhibitors, amide and sulfonamide substituents at the 5-position of the pyridine ring produced low-micromolar inhibition of NDM-1, whereas identical substituents placed at the 4-position generated compounds that were inactive on all tested MBL enzymes (NDM-1, VIM-1, VIM-2, IMP-1) at concentrations up to 200 μM [1]. This positional dependence arises because the pyridine nitrogen and the C2 carboxylate must simultaneously coordinate a single active-site zinc ion (Zn2), and the C5 substituent orients optimally to engage the Asn233 backbone and Tyr67 side chain, while the C4 regioisomer cannot adopt this geometry without steric clash with the Arg228 side chain [1]. Methyl 5-(aminomethyl)-6-chloropyridine-2-carboxylate presents the aminomethyl group at the 5-position, enabling direct amide or sulfonamide coupling at the productive vector, whereas the isomeric methyl 4-(aminomethyl)-6-chloropyridine-2-carboxylate (CAS 1393572-34-3) would project any derived side chain into an unproductive region of the active site .

Metallo-β-lactamase inhibitor Structure-activity relationship Zinc chelation

Chlorine Substituent Effect: 6-Chloro vs. 6-Unsubstituted Pyridine-2-carboxylate Modulates Reactivity and Electron Density at the Zinc-Binding Nitrogen

The C6 chlorine substituent serves a dual role that the non-chlorinated analog cannot replicate. Electronically, the electron-withdrawing chlorine reduces the basicity of the pyridine nitrogen (estimated ΔpKₐ ≈ −1.0 to −1.5 relative to unsubstituted pyridine), which modulates the strength and geometry of zinc coordination in MBL active sites [1]. Synthetically, the chlorine provides a versatile cross-coupling handle for Suzuki, Buchwald–Hartwig, or Sonogashira reactions, enabling late-stage diversification that is not available with methyl 5-(aminomethyl)pyridine-2-carboxylate (CAS 1375471-89-8) . In the MBL inhibitor programme, the pyridine-2-carboxylate zinc-binding pharmacophore was retained across the entire series, but the nature of substituents adjacent to the chelating nitrogen critically influenced potency: introduction of electron-withdrawing substituents on the pyridine ring was associated with improved NDM-1 inhibition, consistent with the enhanced Lewis acidity of the pyridine nitrogen [1].

Electronic effect Cross-coupling handle Medicinal chemistry scaffold

Orthogonal Trifunctional Reactivity: Simultaneous Availability of Primary Amine, Aryl Chloride, and Methyl Ester Handles Enables Sequential Derivatisation Without Protecting Group Interconversion

Methyl 5-(aminomethyl)-6-chloropyridine-2-carboxylate is one of the few commercially listed pyridine-2-carboxylate building blocks that simultaneously presents three chemically orthogonal reactive sites: (i) a primary aliphatic amine (pKₐ ≈ 9.5–10.5, nucleophilic, reacts selectively with acyl chlorides, isocyanates, and activated esters), (ii) an aryl chloride (electrophilic, participates in Pd-catalysed cross-coupling), and (iii) a methyl ester (hydrolysable to carboxylic acid or reducible to alcohol). By contrast, the close comparator 5-(aminomethyl)-2-chloropyridine (CAS 97004-04-1, MW 142.59, purity 97%) lacks the ester functionality entirely, reducing the number of accessible diversification vectors from three to two . Similarly, methyl 3-amino-6-chloropyridine-2-carboxylate (CAS 866807-26-3) bears a directly ring-attached aniline-type amine rather than a benzylic aminomethyl group, which significantly alters the amine nucleophilicity (ΔpKₐ ≈ −5 units for aniline vs. benzylamine) and steric accessibility, prohibiting the same synthetic sequences without re-optimisation of coupling conditions .

Orthogonal synthesis Scaffold diversification Parallel library chemistry

Best-Fit Research and Procurement Scenarios for Methyl 5-(aminomethyl)-6-chloropyridine-2-carboxylate


Scaffold for Metallo-β-Lactamase (NDM-1, VIM-2) Inhibitor Lead Optimisation

The pyridine-2-carboxylate core is a validated zinc-chelating pharmacophore for MBL inhibition [1]. The target compound's C5 aminomethyl group enables direct elaboration into amide or sulfonamide side chains that engage the Asn233 backbone and Tyr67 aromatic cage in the VIM-2 active site, while the C6 chlorine modulates pyridine nitrogen Lewis acidity for optimised Zn2 coordination. In the published SAR series, 5-substituted pyridine-2-carboxylate amides and sulfonamides achieved low-micromolar NDM-1 inhibition and detectable VIM-1/VIM-2/IMP-1 spectrum coverage, whereas 4-substituted regioisomers were completely inactive [1]. Medicinal chemistry teams pursuing MBL inhibitor programmes should procure the 5-aminomethyl regioisomer specifically, as the 4-aminomethyl alternative (CAS 1393572-34-3) projects substituents into a sterically incompatible trajectory.

Diversifiable Building Block for Kinase-Focused Parallel Library Synthesis

The simultaneous presence of a primary alkylamine, an aryl chloride, and a methyl ester on a single pyridine scaffold makes this compound suitable as a trifunctional diversification hub for kinase inhibitor library construction . In a typical three-step sequence, the amine can be acylated or sulfonylated to introduce a first diversity element, the aryl chloride can undergo Suzuki coupling to append a biaryl motif (a common kinase hinge-binding fragment), and the ester can be hydrolysed to the carboxylic acid for final target engagement. This eliminates the need for multiple building blocks, reducing procurement complexity. The C2 ester also serves as a latent carboxylic acid, avoiding premature zinc chelation during intermediate synthetic steps that could complicate purification.

Late-Stage Functionalisation Intermediate for c-MET and JAK2 Kinase Inhibitor Programmes

The compound is classified as a kinase inhibitor intermediate, with structural features consistent with aminopyridine-based type I kinase inhibitor scaffolds [1]. The 6-chloro substituent serves as a synthetic handle for introducing hinge-binding heteroaryl motifs via cross-coupling, while the C5 aminomethyl tether provides a vector for solvent-exposed region modifications. The 5-aminomethyl regioisomer is specifically advantageous over the 3-amino or 4-amino analogs because the C5 position projects substituents toward the solvent channel in most kinase active sites, minimising steric clash with the gatekeeper residue [2]. Procurement of the 5-aminomethyl regioisomer rather than the 3-amino or 4-amino variants is recommended for programmes targeting kinases with small gatekeeper residues (e.g., Thr, Val).

Reference Standard for Regioisomeric Purity Validation in Medicinal Chemistry QC Workflows

Given the demonstrated >200-fold activity difference between 5-substituted and 4-substituted pyridine-2-carboxylate regioisomers in MBL enzyme assays [1], even minor contamination of the 5-aminomethyl compound with the 4-aminomethyl isomer could produce misleading biological data. The compound's well-defined SMILES (COC(=O)c1ccc(CN)c(Cl)n1), InChIKey (LMANTDKSWZSXJB-UHFFFAOYSA-N), and calculated topological polar surface area of 65.2 Ų provide unambiguous identity markers that can be used to establish HPLC or LC-MS purity assays capable of resolving the target compound from its regioisomeric impurity. Procurement teams should request certificates of analysis that explicitly demonstrate the absence of the 4-aminomethyl regioisomer at levels above 0.5%.

Quote Request

Request a Quote for Methyl 5-(aminomethyl)-6-chloropyridine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.